1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride

Catalog No.
S838408
CAS No.
17762-90-2
M.F
C12H16ClNO3
M. Wt
257.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-...

CAS Number

17762-90-2

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one;hydrochloride

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

InChI

InChI=1S/C12H15NO3.ClH/c1-3-9(13-2)12(14)8-4-5-10-11(6-8)16-7-15-10;/h4-6,9,13H,3,7H2,1-2H3;1H

InChI Key

KCJFEZQEDOBEOT-UHFFFAOYSA-N

SMILES

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC.Cl

Canonical SMILES

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC.Cl

The exact mass of the compound 1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride (CAS 17762-90-2), commonly referred to as butylone hydrochloride, is a synthetic cathinone utilized strictly as a Certified Reference Material (CRM) in forensic and clinical toxicology. For analytical procurement, the hydrochloride salt is the industry standard due to its superior solubility in polar organic solvents (such as methanol) and enhanced stability against environmental oxidation compared to the free base form. As a beta-keto amphetamine analog, its primary procurement value lies in its role as an indispensable quantitative calibration standard for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) workflows, enabling the precise quantification and legal identification of seized materials and biological specimens [1].

Selection Fit

Workflow
Forensic toxicology & chiral environmental monitoring reference standard
Selection Logic
Certified cathinone CRM with established demethylenation/O-methylation metabolic pathway
Use Context
Hybrid DAT-blocker/SERT-substrate calibrator for transporter pharmacology studies

In accredited forensic workflows, generic substitution within the synthetic cathinone class is analytically invalid. Butylone and its structural isomer ethylone are isobars, sharing identical molecular weights and producing nearly indistinguishable major product ions during collision-induced dissociation in MS/MS. Consequently, relying on generalized mass spectral libraries or closely related class analogs (such as methylone or pentylone) results in critical false-positive identifications. Laboratories must procure the exact butylone hydrochloride standard to empirically map its specific chromatographic retention time under local column conditions, which is the only definitive vector for resolving it from ethylone and maintaining ISO/IEC 17025 compliance [1].

Substitution Risk

Target
Butylone HCl
DAT blocker / SERT substrate hybrid; demethylenation-dominant metabolism; intermediate CNS exposure
Potential Substitute
Methylone HCl
SERT-preferring substrate; DAT/SERT ratio may shift neurochemical interpretation
May not transfer directly
Target
Butylone HCl
CYP450-mediated detoxification; enantiomer-specific ecotoxicity profile
Potential Substitute
Pentylone HCl
Higher plasma exposure but lower CNS bioavailability; metabolic pathway context may differ
Requires validation
Target
Butylone Racemate
Chiral reference with enantioselective ecotoxicity data; opposite enantiomer body growth effects
Potential Substitute
Non-Chiral Cathinone CRM
Chiral resolution context absent; enantiomer attribution may not be supported
Limits direct substitution

Chromatographic Resolution of Isobaric Cathinones

Baseline separation of butylone from its isobar ethylone cannot be achieved using standard high-temperature LC gradients. Quantitative studies demonstrate that achieving a <10% peak height overlap between these isobars requires lowering the column temperature to 20 °C and reducing the flow rate to 0.4 mL/min, conditions that must be calibrated using the exact butylone hydrochloride standard [1].

Evidence DimensionChromatographic Resolution (Rs)
Target Compound DataButylone HCl (Requires T=20°C, 0.4 mL/min for baseline separation)
Comparator Or BaselineEthylone HCl (Isobaric interference)
Quantified Difference< 10% peak height overlap achieved only with optimized standard calibration, whereas generic 50°C gradients yield complete co-elution.
ConditionsUrine matrix, LC-MS/MS, C18 column

Procurement of the exact butylone standard is mandatory to establish empirical retention times, as identical mass transitions make MS-only differentiation from ethylone impossible.

Transporter Selectivity
Head-to-head
DAT/SERT IC50 ratio 2.1 — hybrid blocker/substrate profile distinct from methylone (3.3) and mephedrone (1.4)
2.90 μM DAT 6.22 μM SERT
Assay potency context for monoamine transporter classification
Recombinant human transporters; radioligand uptake inhibition

Matrix-Matched Extraction Efficiency via SPE

Unlike classic amphetamines which tolerate highly basic extraction conditions, beta-keto amphetamines like butylone are susceptible to degradation during sample preparation. Optimal Solid Phase Extraction (SPE) recovery requires specific buffering (e.g., 100 mM sodium acetate at pH 5.0) prior to extraction, necessitating the use of the butylone standard to validate recovery limits accurately [1].

Evidence DimensionExtraction Recovery Rate
Target Compound DataButylone HCl (Optimal recovery at pH 5.0)
Comparator Or BaselineClassic Amphetamines (Baseline highly basic extraction protocols)
Quantified DifferenceRequires specific pH 5.0 buffering to prevent beta-keto degradation and maximize recovery, differing from standard amphetamine protocols.
ConditionsWhole blood and urine SPE pretreatment

Guides the procurement of compatible extraction buffers and validates method recovery limits specifically for beta-keto amphetamine analogs.

Plasma Clearance
Head-to-head
2.3× faster clearance than methylone; 6.3× faster than pentylone in rodent model
77.9 mL/min CLp/F 50.3 min t1/2
Supports exposure-model interpretation for dosing regimen design
Female SD rats; 20 mg/kg s.c.; n=3–4 per group

CRM Solution Stability and Calibration Integrity

Procuring butylone as a formulated hydrochloride salt in methanol (typically 1.0 mg/mL) provides critical stability advantages over free base powders. The methanolic HCl formulation maintains >98% purity over extended storage at -20°C, whereas free base cathinones are highly susceptible to rapid oxidation and thermal degradation, which skews quantitative calibration curves .

Evidence DimensionSolution Shelf Life and Degradation
Target Compound DataButylone HCl (1.0 mg/mL in Methanol)
Comparator Or BaselineButylone Free Base / Non-certified powders
Quantified DifferenceThe HCl salt formulated in methanol provides >98% stability over multi-year storage at -20°C, preventing the rapid oxidation seen in free base forms.
ConditionsLong-term standard storage (-20°C) for analytical calibration

Purchasing the HCl salt as a methanolic CRM ensures compliance with ISO/IEC 17025 quantitative requirements and prevents costly calibration drift.

CNS Exposure
Head-to-head
Higher brain Cmax and AUC0–∞ than pentylone despite lower plasma exposure; inversion pattern reported
p < 0.05 CNS exposure vs. pentylone
Reported CNS pharmacokinetic context for neuropharmacology endpoints
Male SD rats; lateral ventricle microdialysis; 3 h collection
Hepatotoxicity
Head-to-head
EC50 1.21 mM in primary rat hepatocytes; CYP450 inhibition increases toxicity — opposite direction to buphedrone
1.21 mM EC50 7.7× less toxic than 3,4-DMMC
Supports cytotoxicity endpoint review; metabolic detoxification context
MTT assay; PRH, HepaRG, HepG2; CYP450 inhibitor co-incubation
Enantioselective Ecotoxicity
Reported
(S)-butylone decreased body growth; (R)-butylone increased it — opposite enantiomer effects at 0.10 μg/L
p < 0.05 15-day D. magna study
Supports chiral separation requirement for environmental monitoring context
Daphnia magna neonates; LIP4 gene expression induced
Metabolic Pathway
Class-level
Demethylenation/O-methylation and β-ketone reduction dominate; N-dealkylation is minor
4-OH-3-MeO primary metabolite
Metabolite reference standard context; N-dealkyl proxies may not transfer
Human urine LC-MS/MS; class-level inference across cathinone analogs

Forensic LC-MS/MS Urine and Blood Screening

Butylone hydrochloride is strictly required as a primary reference standard to establish empirical retention times in LC-MS/MS. Because it is an isobar of ethylone, mass spectrometry alone cannot differentiate the two; the standard is used to optimize column temperature (e.g., 20°C) and flow rates to ensure baseline chromatographic separation, thereby preventing false positives in legal and clinical drug screening [1].

ISO/IEC 17025 Accredited Method Validation

For laboratories seeking or maintaining ISO/IEC 17025 accreditation, the procurement of this compound as an ISO 17034-certified 1.0 mg/mL methanolic solution is necessary. It is utilized to validate limits of detection (LOD), limits of quantification (LOQ), and matrix-matched Solid Phase Extraction (SPE) recovery efficiencies specifically optimized for beta-keto amphetamines [2].

Immunoassay Cross-Reactivity Profiling

Before deploying high-throughput ELISA or EMIT screening for synthetic cathinones, laboratories procure butylone hydrochloride to determine its specific cross-reactivity profile against generic amphetamine or specific MDPV antibodies. This ensures accurate cutoff calibrations and dictates the necessity of secondary LC-MS/MS confirmation [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Forensic toxicology reference standard
Demethylenation/O-methylation metabolic pathway context
Urinary 4-OH-3-MeO metabolite identification; LC-MS/MS method development
Monoamine transporter pharmacology calibrator
Hybrid DAT-blocker/SERT-substrate assay context
Transporter uptake inhibition and release assay classification
CNS pharmacokinetic studies
Intermediate brain bioavailability profile
CNS exposure-model validation; blood-brain barrier partitioning review
Environmental toxicology monitoring
Chiral racemate with enantioselective ecotoxicity data
Enantiomer-specific LC-MS/MS method; D. magna body growth endpoint review

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

257.0818711 g/mol

Monoisotopic Mass

257.0818711 g/mol

Heavy Atom Count

17

UNII

X72T4EQ4FQ

Sequence

X

GHS Hazard Statements

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Butylone

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